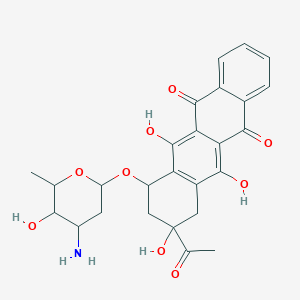

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

Structure

2D Structure

Propriétés

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDZDZNSLXDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860722 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57852-57-0 | |

| Record name | idarubicin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Mechanisms of Action of Idarubicin Hydrochloride

Interaction with Deoxyribonucleic Acid (DNA) and Chromatin Structure

A core component of idarubicin's mechanism is its direct interaction with nuclear DNA, which disrupts the normal processes of replication and transcription. This interaction occurs through two primary modalities: intercalation and the inhibition of topoisomerase II.

DNA Intercalation Modalities and Specificity

Idarubicin (B193468) inserts its planar tetracyclic chromophore between the base pairs of the DNA double helix, a process known as intercalation drugbank.comfda.govwikipedia.org. This physical insertion distorts the helical structure of DNA, creating a steric hindrance that interferes with the progression of enzymes involved in DNA processing patsnap.com. Spectroscopic studies, including UV-VIS spectrophotometry and fluorescence spectroscopy, have confirmed this intercalative binding mode. These studies reveal a hypochromic effect and a slight red shift in the absorption spectra of idarubicin upon binding to double-stranded DNA (ds-DNA) nih.gov.

The binding of idarubicin to DNA is a high-affinity interaction nih.govadooq.com. Research has indicated a preferential binding to guanine-cytosine (GC) rich sequences within the DNA strand researchgate.netnih.gov. Molecular docking and Fourier-transform infrared (FTIR) spectroscopy studies suggest that idarubicin binds at the major groove of the DNA duplex, primarily interacting with guanine and cytosine bases nih.gov. The absence of a methoxy (B1213986) group at the C-4 position, a feature that distinguishes idarubicin from its parent compound daunorubicin (B1662515), increases its lipophilicity and contributes to a more rapid cellular uptake fda.govwikipedia.org.

| Parameter | Observation | Technique |

|---|---|---|

| Binding Mode | Intercalation | UV-VIS Spectroscopy, Fluorescence Spectroscopy, Raman Spectroscopy nih.gov |

| Binding Site | Major groove, preference for G-C bases | FTIR Spectroscopy, Molecular Docking nih.gov |

| Binding Constant (K) | 5.14 x 105 M-1 | UV-VIS Spectrophotometry nih.gov |

| 5.8 x 105 M-1 | Fluorescence Spectroscopy nih.gov |

Topoisomerase II Inhibition and Covalent Complex Stabilization

Beyond simple intercalation, idarubicin is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by creating transient double-strand breaks to relieve torsional strain during replication and transcription drugbank.compatsnap.comapexbt.com. Idarubicin acts as a "topoisomerase II poison" by trapping the enzyme in an intermediate stage of its catalytic cycle nih.govmdpi.com. It stabilizes the "cleavable complex," a ternary structure consisting of DNA, the topoisomerase II enzyme, and the drug molecule drugbank.comnih.govnih.gov. This stabilization prevents the re-ligation of the DNA strands that the enzyme has cut, leading to the accumulation of permanent, cytotoxic double-strand breaks patsnap.comnih.gov.

Consequences for DNA Replication and Ribonucleic Acid (RNA) Transcription

The combined effects of DNA intercalation and topoisomerase II inhibition have profound consequences for essential cellular processes. The distortion of the DNA helix by intercalation physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and RNA transcription fda.govpatsnap.comnih.gov.

The stabilization of the topoisomerase II-DNA cleavable complex introduces permanent double-strand breaks into the genome patsnap.comnih.gov. This accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest, particularly at the G2/M transition and in the S phase patsnap.com. While the cell may attempt to repair this damage, the extensive and irreparable nature of the breaks often overwhelms the cellular repair machinery patsnap.comnih.gov. This extensive DNA damage ultimately activates apoptotic pathways, leading to programmed cell death patsnap.com. Studies have shown that the inhibition of DNA synthesis by idarubicin closely correlates with its antiproliferative activity nih.gov.

Induction of Cellular Damage and Stress Responses

In addition to its direct actions on DNA and associated enzymes, idarubicin induces cytotoxicity through the generation of cellular stress, primarily via the production of reactive oxygen species and the disruption of cell membranes.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Idarubicin, like other anthracyclines, can undergo redox cycling to generate reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) and hydrogen peroxide (H₂O₂) patsnap.comnih.gov. The quinone moiety within the idarubicin structure can be reduced by enzymes like NADPH-cytochrome P450 reductase to form a semiquinone free radical patsnap.comresearchgate.net. This radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical, initiating a cascade of ROS production nih.gov.

Disruption of Cellular Membrane Integrity and Function

Idarubicin can also directly interact with cellular membranes. By intercalating into the lipid bilayers, it alters membrane fluidity and permeability patsnap.com. This disruption can impair the function of membrane-bound proteins, which include critical receptors and transport proteins, further compromising cellular viability and function patsnap.com. This membrane interaction is another facet of idarubicin's multifaceted mechanism of action, contributing to its potent cytotoxic effect patsnap.com.

Regulation of Cell Cycle Progression and Apoptosis

The extensive DNA damage induced by idarubicin hydrochloride triggers cellular surveillance mechanisms known as cell cycle checkpoints. These checkpoints, particularly at the G2/M transition and during the S phase, detect DNA damage and halt cell cycle progression to allow time for repair patsnap.com. While anthracyclines are often considered cell cycle-nonspecific, meaning they can exert effects throughout the cycle, evidence suggests a degree of phase-specific sensitivity to idarubicin drugbank.comacs.org.

Research has shown that cells in the S or G2/M phases of the cell cycle are more sensitive to the cytotoxic effects of idarubicin compared to cells in the G1 phase acs.org. This heightened sensitivity may be linked to the fact that drug uptake by the cell increases progressively as it traverses the cell cycle from the G1 to the M phase nih.gov. The DNA damage caused by topoisomerase II inhibition can lead to both G1 and G2 cell-cycle arrest researchgate.net. The specific phase of arrest can be dependent on the cell type being treated researchgate.netnih.gov. If the DNA damage is too severe to be repaired, the cell is ultimately targeted for destruction.

When DNA damage is deemed irreparable, idarubicin hydrochloride effectively steers cancer cells toward programmed cell death, or apoptosis patsnap.com. This is a critical component of its therapeutic effect. The apoptotic process is initiated through the activation of specific signaling pathways nih.gov.

Studies have demonstrated that idarubicin activates key apoptotic factors, including members of the caspase family of enzymes, such as caspase-3 and caspase-9, which are central executioners of the apoptotic cascade nih.govnih.gov. The activation of these pathways is a downstream consequence of the insurmountable cellular stress and DNA damage caused by the drug patsnap.com. In some contexts, such as in cardiomyocytes, the cardiotoxic effects of idarubicin are linked to the formation of ROS and oxidative stress, which in turn leads to the activation of apoptotic factors and subsequent cell death nih.gov. While the induction of apoptosis is a well-established mechanism, the specific response can vary between cell lines. For instance, one study on MCF-7 breast cancer cells noted a significant loss of cell viability without observing the typical morphological features of apoptosis, suggesting that other cell death pathways may be involved in certain cell types nih.gov.

| Process | Effect of Idarubicin Hydrochloride | Key Details |

|---|---|---|

| Cell Cycle Progression | Induces cell cycle arrest, primarily at G2/M and S phase checkpoints. patsnap.com | Cells in S and G2/M phases show higher sensitivity than those in G1 phase. acs.org |

| Apoptosis | Activates programmed cell death pathways in response to irreparable DNA damage. patsnap.comnih.gov | Involves activation of the caspase signaling cascade (e.g., caspase-3, caspase-9). nih.govnih.gov |

Modulation of Gene Expression and Signaling Pathways

Idarubicin hydrochloride can modulate critical signaling pathways that drive cancer cell growth, including those regulated by the c-Myc oncogene. The c-Myc protein is a transcription factor that plays a central role in cell growth, proliferation, and metabolism, and its deregulation is a hallmark of many cancers nih.gov.

In studies using MCF-7 breast tumor cells, treatment with idarubicin led to a marked suppression of c-Myc expression nih.gov. This reduction in c-Myc levels was found to correlate closely with the drug's antiproliferative activity and its ability to inhibit DNA synthesis nih.gov. This suggests that the downregulation of c-Myc is an important component of idarubicin's mechanism of action, contributing to its ability to arrest cell growth.

Activation of Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the metabolism of various xenobiotics. While direct studies on Idarubicin hydrochloride's activation of AhR are not extensively detailed in the provided research, the mechanism can be inferred from related anthracyclines, such as doxorubicin (B1662922). As polyaromatic hydrocarbons, anthracyclines are hypothesized to be metabolized through AhR activation.

This activation process involves the ligand (the drug molecule) binding to the cytosolic AhR, prompting its translocation into the nucleus. nih.gov In the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govresearchgate.net This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs), leading to the upregulation and transcription of AhR-regulated genes. researchgate.net These genes typically include phase I drug-metabolizing enzymes like CYP1A1 and phase II enzymes such as GSTA1. nih.gov Studies on doxorubicin have demonstrated that this AhR-dependent upregulation of metabolizing enzymes occurs in cardiomyocytes and the heart, suggesting a role for this pathway in the drug's metabolism and potentially its systemic effects. nih.gov

Influence on mTOR-dependent Cytotoxic Autophagy

Idarubicin hydrochloride has been shown to induce cytotoxic autophagy in leukemic cells through the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netnih.govselleckchem.comselleckchem.com Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the context. imrpress.com In the case of idarubicin, the induced autophagy contributes to its cell-killing function. researchgate.net

The mechanism involves the inhibition of mTOR, a primary repressor of autophagy. nih.govnih.gov Research indicates that idarubicin treatment leads to a reduction in the phosphorylation of mTOR and its downstream target, p70S6 kinase. nih.govnih.gov This mTOR repression is achieved by:

Upregulation of AMPK: Activation of the AMP-activated protein kinase (AMPK), an mTOR inhibitor. researchgate.netnih.gov

Downregulation of Akt: Reduction in the activity of Akt, an mTOR activator. researchgate.netnih.gov

The resulting inhibition of the mTOR pathway initiates a cascade of autophagic events. mdpi.com Key indicators of this increased autophagic flux observed in idarubicin-treated leukemic cells include the formation of autophagic vesicles, increased conversion of microtubule-associated light chain 3B (LC3B-I) to its autophagosome-associated form (LC3B-II), and the degradation of the selective autophagic target p62. nih.gov The cytotoxic nature of this process is highlighted by findings that suppressing autophagy, either through pharmacological inhibitors like bafilomycin A1 or chloroquine or by genetic knockdown of essential autophagy proteins like LC3B and beclin-1, can rescue leukemic cells from idarubicin-induced cell death. researchgate.netnih.gov

Table 1: Idarubicin Hydrochloride's Effect on the mTOR Pathway and Autophagy

| Target/Process | Effect of Idarubicin Hydrochloride | Observed Evidence | Reference |

| mTOR Phosphorylation | Inhibition | Decreased phosphorylation of mTOR and its substrate p70S6K. | nih.gov |

| Akt Pathway | Downregulation | Reduced activation of Akt, an mTOR activator. | researchgate.netnih.gov |

| AMPK Pathway | Activation | Increased activation of AMPK, an mTOR inhibitor. | researchgate.netnih.gov |

| Autophagic Flux | Increase | Formation of autophagic vesicles, conversion of LC3B-I to LC3B-II, and degradation of p62. | nih.gov |

| Cellular Outcome | Cytotoxic Autophagy | Pharmacological or genetic inhibition of autophagy partially reduces idarubicin's cytotoxicity. | researchgate.netnih.gov |

Enzyme Interactions Beyond Topoisomerase II

Beyond its primary mechanism of inhibiting topoisomerase II, Idarubicin hydrochloride interacts with other critical enzyme systems, notably the Cytochrome P450 family, which plays a central role in drug metabolism.

Cytochrome P450 Enzyme Inhibition and Substrate Specificity (CYP2D6, CYP2C9)

Idarubicin hydrochloride has a defined relationship with two key Cytochrome P450 isoforms, CYP2D6 and CYP2C9. These enzymes are responsible for the metabolism of a significant portion of clinically used drugs. nih.govnih.gov

Substrate Specificity: Idarubicin is a substrate for both CYP2D6 and CYP2C9. selleckchem.comselleckchem.comdrugbank.comdrugbank.com This indicates that these enzymes are involved in the metabolic processing and clearance of idarubicin from the body. The interaction with multiple CYP isoforms suggests a complex metabolic profile.

Enzyme Inhibition: In addition to being a substrate, idarubicin also acts as an inhibitor of CYP2D6. selleckchem.comselleckchem.com This inhibitory action means that idarubicin can interfere with the metabolism of other drugs that are also processed by CYP2D6. nih.gov Such interactions are a major cause of drug-drug interactions, potentially leading to altered efficacy or toxicity of co-administered medications. nih.gov The inhibition of CYP2D6 is a significant consideration in clinical settings where polypharmacy is common.

Table 2: Interaction of Idarubicin Hydrochloride with Cytochrome P450 Isoforms

| Cytochrome P450 Isoform | Interaction Type | Implication | Reference |

| CYP2D6 | Substrate | Metabolized by the CYP2D6 enzyme. | selleckchem.comselleckchem.comdrugbank.com |

| CYP2D6 | Inhibitor | Blocks or reduces the metabolic activity of the CYP2D6 enzyme. | selleckchem.comselleckchem.com |

| CYP2C9 | Substrate | Metabolized by the CYP2C9 enzyme. | selleckchem.comselleckchem.comdrugbank.com |

Cellular Uptake and Intracellular Retention Dynamics

The cellular uptake and retention of idarubicin are critical determinants of its antineoplastic activity. These processes are significantly influenced by the drug's physicochemical properties, particularly its lipophilicity.

Role of Lipophilicity in Enhanced Cellular Uptake

Idarubicin hydrochloride is characterized by its high lipophilicity, a feature that distinguishes it from other anthracyclines like daunorubicin and doxorubicin. fda.govpfizer.com This property is attributed to the absence of a methoxy group at the C-4 position of the aglycone moiety, which increases its lipid solubility. fda.govpfizer.com The enhanced lipophilicity of idarubicin facilitates a greater rate of cellular uptake. fda.govpfizer.com

While the precise mechanism is still under investigation, it is proposed that due to its marked lipophilicity, idarubicin can traverse the plasma membrane via a "flip-flop" mechanism. nih.govmdpi.com However, other studies suggest the involvement of nucleoside transporters and the organic cation transporter 1 (OCT1) in its uptake. nih.govmdpi.com Regardless of the exact transport mechanism, the high lipophilicity of idarubicin is a key factor in its rapid and extensive entry into target cells.

Intracellular Concentration Profiles in Nucleated Blood and Bone Marrow Cells

Following administration, idarubicin achieves high intracellular concentrations in nucleated blood and bone marrow cells. fda.gove-lactancia.org Peak cellular concentrations of idarubicin are observed within minutes after injection. fda.gov Notably, the concentrations of both idarubicin and its active metabolite, idarubicinol, within these cells are more than 100 times greater than the corresponding plasma concentrations. fda.gove-lactancia.org

The disappearance rate of idarubicin from both plasma and cells is comparable, with a terminal half-life of approximately 15 hours. fda.gove-lactancia.org In contrast, idarubicinol exhibits a significantly longer retention time within cells, with a terminal half-life of about 72 hours. fda.gove-lactancia.org This prolonged intracellular presence of the active metabolite contributes to the sustained cytotoxic effect of the drug. Studies have shown that the uptake of idarubicin increases as cells progress through the cell cycle from the G1 to the M phase. nih.gov

Metabolism and Active Metabolite (Idarubicinol) Formation

Idarubicin undergoes metabolic transformation, primarily through reduction, to form its principal and pharmacologically active metabolite, idarubicinol.

Reductive Metabolism by Ketone Reductases

The primary metabolic pathway for idarubicin is the two-electron reduction of the C-13 carbonyl group, which results in the formation of the alcohol metabolite, idarubicinol. nih.gov This biotransformation is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily and the carbonyl reductase (CBR) family, which belongs to the superfamily of short-chain dehydrogenases/reductases (SDRs). nih.gov Specifically, in vitro studies have highlighted the importance of AKR1C3 and CBR1 in the reductive metabolism of idarubicin to idarubicinol. nih.govnih.gov

Pharmacokinetic Profiles of Idarubicin and Idarubicinol in Experimental Models

Pharmacokinetic studies in various experimental models have characterized the disposition of idarubicin and idarubicinol. Idarubicin follows a multi-compartment plasma disappearance pattern with a terminal half-life ranging from approximately 16 to 22 hours. nih.govglobalrx.com In contrast, idarubicinol is characterized by a very long elimination half-life, typically around 55 hours. nih.gov

The area under the plasma concentration-time curve (AUC) for idarubicinol is often more than double that of the parent drug. nih.gov In patients with acute leukemia, the plasma terminal half-life of idarubicin was found to be between 6.40 and 15.10 hours, while that of idarubicinol was significantly longer, ranging from 43.46 to 51.01 hours. nih.gov Within 2 to 4 hours post-administration, the concentration of idarubicinol in both plasma and blood cells surpasses that of idarubicin. nih.gov

| Parameter | Idarubicin | Idarubicinol |

|---|---|---|

| Plasma Terminal Half-Life | ~16-22 hours nih.govglobalrx.com | ~55 hours nih.gov |

| Cellular Terminal Half-Life | ~15 hours fda.gove-lactancia.org | ~72 hours fda.gove-lactancia.org |

| AUC Ratio (Metabolite:Parent) | > 2 nih.gov |

Excretion Pathways in Preclinical Systems (Biliary, Renal)

In preclinical studies, idarubicin hydrochloride is primarily eliminated through the biliary system, with a smaller portion excreted via renal pathways. The excretion is largely in the form of its active metabolite, idarubicinol.

Following intravenous administration, a minor percentage of the administered dose is recovered in the urine as both the parent drug, idarubicin, and its metabolite, idarubicinol. One study reported that approximately 10% of the injected dose is found in the urine, with slightly higher amounts recovered in the bile. This suggests that other unidentified metabolites may also be excreted through these pathways.

Another preclinical study provided more specific figures, indicating that over a period of several days following intravenous administration, approximately 16% of the dose is recovered in the urine, while 17% is found in the feces, which is indicative of biliary excretion. The drug is predominantly eliminated as idarubicinol. nih.govdrugbank.com

Table 1: Preclinical Excretion of Idarubicin Hydrochloride and Idarubicinol

| Excretion Route | Percentage of Administered Dose | Form |

| Renal (Urine) | ~10% - 16% | Idarubicin and Idarubicinol |

| Biliary (Feces) | Slightly higher than renal; ~17% | Predominantly Idarubicinol |

Pharmacokinetic-Pharmacodynamic Correlations in In Vitro and Animal Models

The relationship between the pharmacokinetic (PK) parameters of idarubicin and its pharmacodynamic (PD) effects has been investigated in both in vitro and in vivo preclinical models. These studies aim to correlate drug exposure with its cytotoxic and antitumor activity.

In Vitro Models:

Studies comparing idarubicin to other anthracyclines have shown its potent in vitro activity. For instance, in hepatocellular carcinoma cell lines, idarubicin demonstrated strong, concentration-dependent cytotoxicity.

Animal Models:

However, the translation from in vitro potency to in vivo efficacy is not always direct and can be influenced by the tumor microenvironment. For example, in a chemically-induced mouse model of hepatocellular carcinoma, while idarubicin showed potent cytotoxicity in vitro, it exhibited limited effectiveness in reducing the tumor burden in vivo. This discrepancy suggests that factors within the tumor microenvironment may modulate the drug's activity.

While descriptive evidence of in vivo efficacy exists, detailed preclinical studies that formally model the relationship between pharmacokinetic parameters, such as the area under the curve (AUC) or maximum concentration (Cmax), and pharmacodynamic endpoints, like tumor growth inhibition or specific biomarker responses, are not extensively reported in the public domain. Such quantitative models are crucial for optimizing dosing schedules and predicting clinical outcomes. The available data primarily supports a concentration- and exposure-dependent antitumor effect, with the active metabolite idarubicinol playing a significant role.

Table 2: Summary of Preclinical Pharmacokinetic-Pharmacodynamic Findings for Idarubicin

| Model Type | Key Findings |

| In Vitro (Cancer Cell Lines) | - Clear concentration-dependent cytotoxicity. - Direct correlation between intracellular drug concentration and apoptosis induction. - Idarubicinol (metabolite) also exhibits significant cytotoxic activity. |

| In Vivo (Mouse Leukemia Model) | - Demonstrates significant antitumor activity. - Idarubicinol contributes to the in vivo therapeutic effect. |

| In Vivo (Mouse Hepatocellular Carcinoma Model) | - Limited in vivo efficacy despite strong in vitro cytotoxicity. - Suggests influence of the tumor microenvironment on drug response. |

Drug Efflux Mechanisms and Their Circumvention

A primary mechanism of resistance involves the active transport of Idarubicin out of cancer cells, which is mediated by efflux pumps.

P-glycoprotein (P-gp), a product of the MDR1 gene, is a prominent member of the ATP-binding cassette (ABC) transporter family and a key player in multidrug resistance (MDR). nih.govscirp.orgmdpi.com P-gp functions as a transmembrane efflux pump, actively expelling a wide array of chemotherapeutic agents, including anthracyclines, from cancer cells. nih.govscirp.orgmdpi.com This action reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects. scirp.org

While Idarubicin's high lipophilicity allows for a greater rate of cellular uptake compared to other anthracyclines like doxorubicin and daunorubicin, it is still a substrate for P-gp. patsnap.compfizer.comechemi.com However, studies have shown that Idarubicin is less susceptible to P-gp-mediated efflux compared to doxorubicin and daunorubicin. echemi.comnih.gov In some multidrug-resistant cell lines, the intracellular accumulation of Idarubicin is less affected by P-gp overexpression. nih.govnih.gov Despite this, P-gp-mediated efflux remains a significant mechanism of resistance to Idarubicin. nih.gov

Several strategies have been explored to counteract P-gp-mediated resistance to Idarubicin and other chemotherapeutics. The primary approach involves the use of P-gp inhibitors, which can be categorized into several generations. These inhibitors function by:

Blocking drug binding sites on P-gp. scirp.org

Interfering with the ATP hydrolysis that powers the pump. scirp.org

Altering the integrity of the cell membrane. scirp.org

Examples of P-gp inhibitors include verapamil and cyclosporine. scirp.org Co-administration of these inhibitors with a cytotoxic drug can block the efflux action of P-gp, leading to increased intracellular drug accumulation and restored sensitivity. scirp.org However, the clinical effectiveness of many P-gp inhibitors has been limited by their toxicity and lack of specificity. ecancer.org

Another approach involves the development of novel drug delivery systems, such as nanoparticles, to bypass P-gp-mediated efflux. mdpi.com Additionally, highly lipophilic anthracyclines that are not readily recognized by P-gp or that can act as "self-modulators" of MDR are being investigated as a means to circumvent this resistance mechanism. acs.org

Molecular and Genetic Basis of Idarubicin Hydrochloride Resistance

Genetic alterations within cancer cells can lead to the development of resistance to Idarubicin.

Studies on Idarubicin-resistant cell lines, such as the human T-cell leukemia cell line MOLT-3/IDR, have provided significant insights into the genetic basis of resistance. mdpi.commdpi.com This cell line was developed by exposing the parental MOLT-3 cell line to increasing concentrations of Idarubicin, resulting in cells that are 10-fold more resistant to the drug. mdpi.comnih.govresearchgate.net

Exome and comparative genomic hybridization (CGH) array analyses of MOLT-3/IDR cells have identified numerous gene mutations and alterations in gene expression. mdpi.commdpi.com Specifically, one study identified 8,839 genes with specific mutations in MOLT-3/IDR cells, with 1,162 of these genes having associated amino acid changes. mdpi.comnih.gov This comprehensive genetic analysis helps to pinpoint the molecular drivers of resistance.

Among the numerous genetic alterations identified in Idarubicin-resistant cells, several specific genes and gene families have been implicated in the resistance phenotype.

GALNT2 : A mutation in the stop codon of the GALNT2 gene was discovered in MOLT-3/IDR cells. mdpi.commdpi.comresearchgate.net This mutation results in the translation of an additional 18 amino acids in the GALNT2 protein. mdpi.commdpi.comnih.gov GALNT2 is involved in the O-linked glycosylation of lipids and proteins, and it is speculated that this structural change may contribute to Idarubicin resistance. mdpi.comresearchgate.netnih.gov

Polymerase-Associated Genes : Given that Idarubicin's mechanism of action involves the inhibition of nuclear polymerase activity, mutations in polymerase-related genes are a logical source of resistance. mdpi.com In resistant MOLT-3/IDR cells, amino acid changes have been observed in genes encoding DNA ligases and helicases. mdpi.comnih.govresearchgate.net

Lipid-Associated Genes : Gene ontology enrichment analysis of mutated genes in MOLT-3/IDR cells revealed a significant number of genes related to lipid and fatty acid metabolism. mdpi.comnih.gov Alterations in these genes may affect the permeability of the cell membrane to Idarubicin, which is a highly lipophilic compound. mdpi.comnih.govresearchgate.net It is believed that variations in these lipid-related genes can influence the level of tolerance to Idarubicin. mdpi.com

| Gene/Gene Family | Alteration | Potential Role in Resistance | Cell Line |

|---|---|---|---|

| GALNT2 | Mutation in stop codon leading to an extended protein | Altered O-linked glycosylation affecting cellular processes | MOLT-3/IDR |

| Polymerase-Associated Genes (e.g., LIG, helicase) | Amino acid mutations | Altered DNA replication and repair machinery | MOLT-3/IDR |

| Lipid-Associated Genes | Nonsynonymous mutations | Changes in cell membrane permeability and lipid metabolism | MOLT-3/IDR |

Alterations in DNA Repair Mechanisms and Apoptotic Pathways

Changes in how cells respond to DNA damage and regulate programmed cell death are crucial in the development of resistance to Idarubicin.

Idarubicin induces DNA double-strand breaks by inhibiting topoisomerase IIα. nih.govnih.gov In response to this damage, cancer cells can activate DNA repair mechanisms. However, research suggests that the repair of Idarubicin-induced DNA damage can be error-prone, leading to a high number of incorrect ligations of DNA strands. nih.gov This "misrepair" can disrupt vital genetic information and ultimately trigger cell death. nih.gov Conversely, enhanced or more efficient DNA repair mechanisms could potentially contribute to resistance by correctly repairing the drug-induced damage before it becomes lethal. oup.combiorxiv.org

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents kill cancer cells. Resistance can arise from alterations in apoptotic pathways that make the cell less likely to undergo cell death in response to drug-induced stress. aging-us.com This can involve the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins. aging-us.commdpi.com Studies have shown that combining Idarubicin with agents that modulate apoptotic signaling, such as the mTOR inhibitor rapamycin, can synergistically induce apoptosis in leukemia cells, even in a drug-resistant microenvironment. tandfonline.com This suggests that overcoming resistance may involve targeting these altered apoptotic pathways. tandfonline.com

Cross-Resistance Profiles with Other Anthracyclines in Preclinical Models

The development of resistance to anthracyclines is a significant hurdle in chemotherapy. Cross-resistance, where resistance to one drug confers resistance to other, structurally similar drugs, is a common phenomenon. However, preclinical studies indicate that idarubicin hydrochloride exhibits a complex and sometimes favorable cross-resistance profile compared to other widely used anthracyclines like doxorubicin and daunorubicin.

In vitro studies using human and murine cancer cell lines have consistently shown that idarubicin may have a lower degree of cross-resistance with doxorubicin and daunorubicin. pfizer.comechemi.compfizer.comhres.ca This suggests that idarubicin might remain effective in tumors that have developed resistance to other anthracyclines. The primary mechanism for this difference often relates to the drug's interaction with efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.

A key study on the K562 human leukemia cell line provided clear evidence of this differential cross-resistance. nih.gov In this research, cell sublines were developed to be resistant to daunorubicin, doxorubicin, and epirubicin. These sublines all expressed P-glycoprotein and showed cross-resistance to each other and to other P-gp substrates like vinblastine and paclitaxel. nih.gov Crucially, these multidrug-resistant sublines were not resistant to idarubicin. nih.gov Furthermore, the subline made resistant to idarubicin (K/IDA) did not develop typical multidrug resistance and remained sensitive to other anthracyclines, although it did show resistance to paclitaxel. nih.govnih.gov

Conversely, research on samples from children with relapsed acute lymphoblastic leukaemia (ALL) showed a different pattern. In this context, significant cross-resistance was observed between daunorubicin, doxorubicin, idarubicin, aclarubicin, and mitoxantrone. nih.gov The study concluded that for childhood ALL, idarubicin could not circumvent in vitro resistance to daunorubicin, indicating that the cross-resistance profile can be specific to the cancer type and its underlying resistance mechanisms. nih.gov

Recent studies have further explored the molecular basis for these differences. In cancer cells engineered to overexpress the ABCB1 transporter, the nuclear accumulation of doxorubicin, epirubicin, and daunorubicin was significantly reduced. acs.org In contrast, idarubicin's nuclear accumulation was comparable in both the resistant (ABCB1-overexpressing) and non-resistant (wildtype) cells, highlighting its ability to bypass this common resistance mechanism. acs.org

Table 1: Cross-Resistance of Idarubicin in Preclinical Cancer Models

| Cell Line / Model | Resistant to | Cross-Resistance to Idarubicin? | Key Finding | Reference |

|---|---|---|---|---|

| K562 Human Leukemia | Doxorubicin, Daunorubicin, Epirubicin | No | P-gp-expressing sublines resistant to other anthracyclines remained sensitive to idarubicin. | nih.gov |

| Childhood ALL Samples | Daunorubicin | Yes | Relapsed ALL samples showed significant cross-resistance, suggesting idarubicin could not overcome daunorubicin resistance in this setting. | nih.gov |

| ABCB1-Overexpressing Cells | Doxorubicin | No | Idarubicin demonstrated superior nuclear accumulation compared to doxorubicin in cells with high levels of the P-gp efflux pump. | acs.org |

| Murine & Human Anthracycline-Resistant Cells | Doxorubicin, Daunorubicin | Low | General in vitro studies indicate a lower rate of cross-resistance for idarubicin compared to other classic anthracyclines. | pfizer.comechemi.com |

Novel Approaches to Sensitize Resistant Cells to Idarubicin Hydrochloride

Overcoming acquired resistance to idarubicin is a critical area of research. Several novel strategies are being investigated in preclinical settings to restore or enhance the sensitivity of resistant cancer cells to idarubicin hydrochloride. These approaches often involve combination therapies that target the specific mechanisms of resistance.

Inhibition of Dna Repair and Other Cellular Pathways:recent Studies Have Uncovered Novel Ways Idarubicin Can Be Used to Overcome Resistance to Other Drugs, or How Its Own Efficacy Can Be Boosted by Targeting Other Cellular Pathways.

Targeting XPA: In prostate cancer models resistant to abiraterone (B193195) and enzalutamide, idarubicin (B193468) was found to overcome this resistance by inhibiting the expression of the DNA repair protein XPA. nih.gov Combining idarubicin with abiraterone significantly reduced tumor growth in xenograft models. nih.gov

Inhibition of Autophagy: In acute myeloid leukemia (AML), the knockout of the autophagy-related gene ATG7 was shown to improve the efficacy of treatment with a combination of cytarabine (B982) and idarubicin. frontiersin.org

Modulating p53: A clinical trial has been designed to test cenersen (B10832122) sodium, an antisense oligonucleotide that blocks the p53 protein. clinicaltrials.gov The rationale is that blocking p53-dependent DNA repair will sensitize cancer cells with normal p53 function to the DNA damage caused by idarubicin, thereby increasing its therapeutic effect. clinicaltrials.gov

Table 2: Investigational Strategies to Overcome Idarubicin Resistance

| Approach | Mechanism / Target | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Chemical Analogs | N,N-dimethyl-idarubicin analogues designed to evade efflux pumps. | ABCB1- and ABCG2-overexpressing cancer cells | Analogues retained high cytotoxicity in doxorubicin-resistant cells, showing an ability to circumvent P-gp and BCRP-mediated efflux. | acs.orgnih.gov |

| Efflux Pump Inhibition | Co-administration with P-gp modulators like cyclosporin-A. | Adult acute lymphoblastic leukaemia cells | Idarubicin combined with cyclosporin-A was effective in circumventing P-gp-mediated drug resistance. | nih.gov |

| Targeting DNA Repair | Idarubicin inhibits the DNA repair protein XPA. | Abiraterone-resistant prostate cancer cells | Idarubicin treatment re-sensitized resistant prostate cancer cells to abiraterone. | nih.gov |

| Inhibition of Autophagy | Knockout of the ATG7 gene. | Acute Myeloid Leukemia (AML) cells | ATG7 knockout improved the efficacy of idarubicin when used in combination with cytarabine. | frontiersin.org |

| p53 Modulation | Blocking the p53 protein with cenersen sodium. | Acute Myeloid Leukemia (AML) patients (clinical trial) | Designed to sensitize cancer cells to the DNA-damaging effects of idarubicin. | clinicaltrials.gov |

Structural Activity Relationships Sar and Chemical Modification of Idarubicin Hydrochloride

Influence of Anthracycline Structural Elements on Biological Efficacy

The biological activity of idarubicin (B193468) hydrochloride is a direct result of the interplay between its key structural components: the tetracyclic aglycone and the daunosamine (B1196630) sugar moiety. Each part plays a crucial role in the drug's ability to interact with its cellular targets and exert its cytotoxic effects.

Significance of the Absence of the Methoxy (B1213986) Group at Position 4

A defining feature of idarubicin, distinguishing it from its parent compound daunorubicin (B1662515), is the absence of a methoxy group at the C-4 position of the aglycone ring. sukl.gov.czresearchgate.net This seemingly minor alteration has profound consequences for the drug's physicochemical properties and biological activity. The removal of the methoxy group significantly increases the lipophilicity, or fat solubility, of idarubicin. sukl.gov.czresearchgate.netmims.comnih.govwikidoc.orgwikipedia.orgacs.orgnih.gov This enhanced lipophilicity facilitates a more rapid and efficient uptake of the drug into cancer cells compared to doxorubicin (B1662922) and daunorubicin. researchgate.netmims.comnih.govwikidoc.orgpfizer.com The increased intracellular concentration contributes to its higher potency. mims.compfizer.com

Furthermore, the lack of the C-4 methoxy group is associated with a higher DNA-binding ability and greater cytotoxicity. nih.govacs.orgnih.gov Studies have indicated that this structural modification may allow for a more optimal interaction with the DNA-topoisomerase II complex, a key target of anthracyclines. nih.gov This enhanced interaction is thought to be a primary reason for idarubicin's potent antitumor activity. researchgate.netsemanticscholar.org

Contribution of the Aglycone Chromophore and Amino-Sugar Moiety

The aglycone chromophore , with its three unsaturated rings, is responsible for the drug's ability to intercalate, or insert itself, between the base pairs of DNA. researchgate.netwikidoc.orgwikipedia.orgresearchgate.net This intercalation distorts the DNA helix, interfering with fundamental cellular processes like DNA replication and transcription. researchgate.netsemanticscholar.orgresearchgate.net This disruption is a key component of its cytotoxic mechanism. researchgate.netsemanticscholar.org

The amino-sugar moiety is critically important for the pharmacological activity of anthracyclines. nih.govusp.bracs.org It plays a vital role in the drug's interaction with DNA and the enzyme topoisomerase II. nih.govnih.gov The amino group on the sugar is essential for the proper positioning of the drug within the DNA groove and for stabilizing the drug-DNA-topoisomerase II ternary complex. nih.gov This stabilization prevents the enzyme from resealing the DNA strands it has cut, leading to double-strand breaks and ultimately, cell death. nih.gov The specific configuration of the sugar can significantly impact the drug's ability to poison topoisomerase II. nih.gov

Design, Synthesis, and Evaluation of Idarubicin Hydrochloride Analogues

The quest to develop improved anthracyclines with enhanced efficacy and reduced side effects has led to the design and synthesis of numerous idarubicin analogues. universiteitleiden.nl These studies focus on modifying specific parts of the idarubicin molecule to understand their role in its activity and to create new compounds with more desirable properties.

N,N-Dimethyl-Idarubicin Analogues: Synthesis and Cytotoxic Activity

One area of focus has been the modification of the amino group on the daunosamine sugar. Researchers have synthesized N,N-dimethyl-idarubicin analogues and evaluated their cytotoxic activity. nih.govacs.orgnih.gov

A study evaluating a library of 40 anthracycline variants, including N,N-dimethyl-idarubicin, found that N,N-dimethylation can render an anthracycline a poor substrate for ABC transporters, which are often involved in drug resistance. acs.org While idarubicin itself was more cytotoxic in wildtype leukemia cells than N,N-dimethyl-idarubicin, the dimethylated analogue showed negligible difference in its activity against cells overexpressing the ABCB1 or ABCG2 transporters. acs.org This suggests that such modifications could be a strategy to overcome certain types of drug resistance. nih.gov

Another promising compound, an N,N-dimethylated idarubicin-aglycone-containing trisaccharide, demonstrated the best cytotoxicity among all 36 compounds tested in one study, with very similar high potency in both wildtype and drug-resistant cells. acs.org These findings highlight the potential of N-dimethylation in developing anthracyclines that can evade efflux pumps and maintain their cytotoxic effects. nih.govacs.org

Structure-Function Correlations for Topoisomerase II Inhibition and Cytotoxicity

The primary mechanism of action for idarubicin is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology. wikidoc.orgwikipedia.orgnih.gov Idarubicin stabilizes the "cleavable complex," a transient intermediate in the enzyme's action, which leads to DNA strand breaks. nih.govcuni.cz

Structure-activity relationship studies have shown a positive correlation between the ability of an anthracycline to inhibit topoisomerase II and its cytotoxicity. cuni.cznih.gov The absence of the methoxy group at position 4 in idarubicin is believed to allow for a more favorable interaction with the DNA-enzyme complex. nih.gov

Studies have shown that idarubicin and its primary metabolite, idarubicinol, mainly form topoisomerase IIα cleavable complexes. nih.gov Interestingly, the levels of these complexes remain elevated even after the drug is removed, suggesting that the longevity of these complexes contributes to idarubicin's effectiveness. nih.gov The ability of various idarubicin analogues to poison topoisomerase II is a key determinant of their cytotoxic potential. cuni.cz

Prodrug Strategies and Chemical Derivatization for Enhanced Efficacy

Prodrug strategies involve chemically modifying a drug to create an inactive or less active compound that is converted to the active drug within the body. nih.govmdpi.comwuxiapptec.com This approach can be used to improve a drug's physicochemical properties, such as solubility and permeability, and to enhance its pharmacokinetic profile. mdpi.comwuxiapptec.com

For anthracyclines, derivatization can be employed to improve metabolic stability by masking sites that are easily metabolized. wuxiapptec.com The goal of these strategies is to enhance the delivery of the active drug to the target tumor cells while minimizing exposure to healthy tissues, thereby potentially increasing efficacy and reducing toxicity. nih.gov The development of prodrugs and other chemical derivatives of idarubicin represents an ongoing effort to optimize its therapeutic potential. nih.govresearchgate.net

Preclinical Investigations of Idarubicin Hydrochloride in Experimental Disease Models

In Vitro Cytotoxicity and Antiproliferative Studies

Preclinical evaluation of idarubicin (B193468) hydrochloride in laboratory settings has been crucial in characterizing its anticancer activity. These in vitro studies utilize various cell-based models to determine the compound's effectiveness in inhibiting cancer cell growth and proliferation, providing foundational data on its potency and spectrum of activity.

Idarubicin hydrochloride has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines grown in traditional two-dimensional (2D) monolayer cultures. In the MCF-7 human breast adenocarcinoma cell line, idarubicin exhibits a high degree of cytotoxicity, with a reported half-maximal inhibitory concentration (IC50) of 3.3 ng/mL. medchemexpress.comnih.govselleckchem.comchemsrc.com This potent activity is attributed to its ability to intercalate with DNA and inhibit the enzyme topoisomerase II. chemsrc.comechemi.com

The compound's efficacy extends to hematological malignancies. In the NALM-6 pre-B cell leukemia cell line, idarubicin inhibits cell proliferation with an IC50 value of 12 nM. selleckchem.com Studies have also confirmed its high cytotoxic activity against the HL-60 promyelocytic leukemia cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of Idarubicin Hydrochloride in Monolayer Cell Cultures

| Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 3.3 ng/mL | medchemexpress.comnih.govselleckchem.comchemsrc.com |

| NALM-6 | Pre-B Cell Leukemia | 12 nM | selleckchem.com |

| HL-60 | Promyelocytic Leukemia | Potent Activity Confirmed | researchgate.net |

To better mimic the three-dimensional (3D) architecture and microenvironment of solid tumors, multicellular spheroid models have been employed in the preclinical assessment of idarubicin hydrochloride. nih.gov These 3D models are known to confer a degree of treatment resistance compared to monolayer cultures. nih.gov

In studies using MCF-7 breast cancer cells, idarubicin demonstrated significant cytotoxic activity against multicellular spheroids. nih.govselleckchem.com The reported IC50 value for idarubicin in MCF-7 spheroids was 7.9 ng/mL. medchemexpress.comnih.govchemsrc.com While this indicates a slight decrease in sensitivity compared to the 3.3 ng/mL IC50 observed in MCF-7 monolayers, the compound retains substantial antiproliferative effects in this more complex model. nih.govchemsrc.com The antiproliferative impact on MCF-7 spheroids was found to be markedly time-dependent, a characteristic that was less pronounced in 2D cultures. nih.gov This suggests that the duration of exposure is a critical factor in overcoming the resistance associated with the 3D tumor structure. nih.gov

Table 2: In Vitro Cytotoxicity of Idarubicin Hydrochloride in 3D Models

| Model Type | Cell Line/Origin | Key Finding | Citation |

|---|---|---|---|

| Multicellular Spheroid | MCF-7 | IC50 of 7.9 ng/mL; cytotoxicity is time-dependent. | medchemexpress.comnih.govchemsrc.com |

Organoid culture systems, which are derived from stem cells and self-organize into structures that closely resemble the tissue of origin, represent a sophisticated preclinical model. sci-hub.se These models have been instrumental in evaluating the efficacy of therapeutic agents in a patient-relevant context. sci-hub.se

Idarubicin hydrochloride has been tested in organoid systems derived from intestinal tumors. nih.govresearchgate.net In one study, the compound, referred to as IDH, displayed remarkable anti-tumor effects on tumor organoids derived from the intestinal tumor cells of an Apc¹⁶³⁸ᴺ/+ mouse model. nih.govresearchgate.net This demonstrates that idarubicin's efficacy is maintained in a model that recapitulates the complex cellular diversity and architecture of an actual tumor. nih.govsci-hub.se Additionally, idarubicin hydrochloride was included in a panel of drugs screened against patient-derived colorectal cancer organoids, highlighting its relevance in the investigation of personalized cancer therapies. biorxiv.org

In Vivo Animal Model Efficacy Studies

Idarubicin hydrochloride has proven to be a highly effective agent against murine leukemia and lymphoma models when administered intravenously. pfizer.commims.com It has shown a broader antitumor spectrum and greater effectiveness against these hematological malignancies compared to daunorubicin (B1662515) and doxorubicin (B1662922). echemi.com The main metabolite of idarubicin, idarubicinol, also exhibits significant antitumor activity in in vivo experimental models. pfizer.commims.com

In a specific MLL-AF9-induced murine leukemia model, the efficacy of idarubicin was enhanced when delivered via a nanoparticle-based system. dovepress.com Idarubicin-loaded nanoparticles were found to be substantially more toxic to leukemia cells in vivo and led to a greater reduction in the infiltration of leukemia blasts in the blood compared to the free drug. dovepress.com However, in a separate study using a P388 murine leukemia model in CD2F1 mice, free idarubicin and idarubicin formulated in solid lipid nanoparticles were found to be equally effective. nih.gov

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating anticancer drugs against solid tumors. altogenlabs.com The efficacy of idarubicin hydrochloride has been assessed in several colorectal cancer xenograft models.

In a xenograft model using HCT-116 human colorectal cancer cells, idarubicin hydrochloride exerted dramatic anti-tumor effects, indicating its potential for treating solid tumors. nih.govresearchgate.net The HCT-15 human colon tumor cell line is also widely used for creating xenograft models to test therapeutics. nih.govmeliordiscovery.com One study investigating idarubicin in an HCT-15 xenograft model found that the treatment was ineffective at lower doses, while higher doses resulted in significant toxicity to the mice. nih.gov This highlights the importance of the therapeutic window for achieving efficacy without undue toxicity in specific solid tumor models.

Table 3: In Vivo Efficacy of Idarubicin Hydrochloride in Animal Models

| Model Type | Cancer Model | Key Finding | Citation |

|---|---|---|---|

| Murine Leukemia | MLL-AF9 induced | Nanoparticle-formulated idarubicin was more toxic to leukemia cells than free idarubicin. | dovepress.com |

| Murine Leukemia | P388 | Free idarubicin and nanoparticle-formulated idarubicin were equally effective. | nih.gov |

| Xenograft | HCT-116 Colorectal Cancer | Exerted dramatic anti-tumor effects. | nih.govresearchgate.net |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| Daunorubicin |

| Doxorubicin |

| Epirubicin |

| Idarubicin |

| Idarubicin hydrochloride |

| Idarubicinol |

| Verapamil |

Investigations in Desmoid Tumor Mouse Models

Desmoid tumors, also known as aggressive fibromatosis, are rare neoplasms originating from connective tissues that are characterized by local invasion. researcher.lifeiiarjournals.org The development of effective clinical management strategies has been challenging due to inconsistent outcomes and high recurrence rates with current treatments. researcher.liferesearchgate.net To address these limitations, researchers have utilized mouse models to investigate the preclinical efficacy of idarubicin hydrochloride.

A key approach has been the use of mouse models with mutations in the Apc gene, specifically Apc1638N/+ and Apc1638N/+/Trp53-/-, to study desmoid tumors. researchgate.netnih.gov Primary desmoid cells isolated from these models have been instrumental in evaluating the anti-tumor effects of idarubicin hydrochloride. researchgate.netnih.gov

Research has shown that idarubicin hydrochloride, a topoisomerase II (TOPO II) inhibitor, demonstrates significant growth inhibition effects on primary cells from both Apc1638N/+ and Apc1638N/+/Trp53-/- mouse models. researchgate.netnih.gov These findings suggest that idarubicin hydrochloride could be a promising therapeutic agent for desmoid tumors by targeting TOPO II. iiarjournals.orgresearchgate.net

In addition to studies on primary desmoid cells, the anti-tumor activity of idarubicin hydrochloride has been observed in colorectal cancer (CRC) cell lines and tumor organoids derived from the intestinal tumors of the Apc1638N/+ mouse model. iiarjournals.orgresearchgate.net This is relevant as mutations in the Wnt/β-catenin signaling pathway, particularly in the APC gene, are common in both familial adenomatous polyposis (FAP)-associated and sporadic desmoid tumors. frontiersin.org

Furthermore, in vivo studies using a CRC xenograft model with HCT-116 cells have shown that idarubicin hydrochloride exerts dramatic anti-tumor effects. iiarjournals.orgresearchgate.net While not a direct desmoid tumor model, these findings in a related cancer type with shared molecular pathways provide further preclinical support for the potential efficacy of idarubicin hydrochloride.

Table 1: Preclinical Investigations of Idarubicin Hydrochloride in Desmoid Tumor-Related Mouse Models

| Model System | Key Findings | Reference |

|---|---|---|

| Primary desmoid cells from Apc1638N/+ mice | Significant growth inhibition by idarubicin hydrochloride. | researchgate.netnih.gov |

| Primary desmoid cells from Apc1638N/+/Trp53-/- mice | Significant growth inhibition by idarubicin hydrochloride. | researchgate.netnih.gov |

| Tumor organoids from intestinal tumors of Apc1638N/+ mice | Idarubicin hydrochloride effectively suppressed the growth of organoids. | iiarjournals.org |

| HCT-116 CRC xenograft mouse model | Idarubicin hydrochloride treatment effectively reduced tumor growth compared to the control group. | iiarjournals.orgresearchgate.net |

Advanced Drug Delivery Systems for Idarubicin Hydrochloride Preclinical Focus

Nanoparticle-Based Delivery Systems

Nanoparticle (NP) delivery systems are a promising approach to improve the therapeutic efficacy of anthracyclines like idarubicin (B193468). nih.gov These systems can enhance drug solubility, protect the drug from degradation, and facilitate passage through biological barriers. ijpsnonline.comnih.gov By modifying the physicochemical properties of the drug carrier, it is possible to control the drug's release profile and biodistribution.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biocompatible and biodegradable lipids, which are solid at room and body temperature. ijpsnonline.com They represent an alternative to traditional systems like liposomes and polymeric nanoparticles. researchgate.net SLNs can incorporate both lipophilic and hydrophilic drugs, offering potential for improved oral bioavailability, reduced toxicity, and enhanced stability. ijpsnonline.com

Preclinical studies have explored SLNs for the delivery of idarubicin (IDA). researchgate.netnih.gov In one study, IDA-loaded SLNs were developed using a warm microemulsion precursor method. researchgate.netnih.gov These SLNs were formulated with emulsifying wax as the lipid phase, and surfactants like polyoxyl 20-stearyl ether and D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (Vitamin E TPGS). researchgate.netnih.gov The research aimed to overcome P-glycoprotein (Pgp)-mediated multidrug resistance. nih.gov However, the study found that while doxorubicin-loaded SLNs could overcome Pgp-mediated MDR, free IDA and IDA-loaded SLNs were equally effective in P388 leukemia and HCT-15 mouse tumor models. researchgate.netnih.gov The cellular uptake of IDA was comparable between the free drug and the SLN formulation in Pgp-overexpressing cells, likely due to the high lipophilicity of IDA which already allows for significant cell accumulation. researchgate.netnih.gov This suggests that while SLNs are a viable carrier, the choice of drug is critical for overcoming specific resistance mechanisms. researchgate.netnih.gov

| Formulation Details | Key Preclinical Findings | Reference |

|---|---|---|

| IDA-SLNs from warm microemulsion precursors (emulsifying wax, Brij 78, Vitamin E TPGS). | IDA-SLNs and free IDA showed comparable efficacy in P388 and HCT-15 mouse tumor models. | nih.gov |

| Comparison with Doxorubicin (B1662922) (DOX)-SLNs. | Cellular uptake of IDA from SLNs was similar to free IDA in Pgp-overexpressing cells. | researchgate.netnih.gov |

| Investigation against Pgp-mediated multidrug resistance (MDR). | Unlike DOX-SLNs, IDA-SLNs did not demonstrate a significant advantage over the free drug in overcoming Pgp-mediated MDR in the models tested. | nih.gov |

Polymeric nanoparticles are widely investigated for drug delivery due to their biocompatibility, biodegradability, and the ability to provide sustained drug release. dovepress.commdpi.com Polymers such as poly(lactic-co-glycolic-acid) (PLGA) and maleate-polyester (MPE) have been used to encapsulate idarubicin. nih.govresearchgate.net

In one study, idarubicin was encapsulated in both PLGA and a newly developed MPE polymer. nih.govresearchgate.net Both PLGA-IDA and MPE-IDA nanoparticles were efficiently internalized by human T lymphocytes, which were being explored as cellular carriers for drug delivery. nih.govresearchgate.net However, despite encapsulation, the nanoparticles could not prevent premature T cell death caused by the toxicity of the internalized idarubicin. nih.govresearchgate.net

Another study focused on nanoparticles assembled from methoxy (B1213986) poly(ethylene glycol)-b-poly(l-lactide-co-glycolide) (mPEG-PLGA) for idarubicin delivery in acute myeloid leukemia (AML). dovepress.com These IDA-loaded mPEG-PLGA nanoparticles had an average diameter of approximately 84 nm. dovepress.com The ZP (zeta potential) of the nanoparticles was negative, which is attributed to the hydroxyl groups of the mPEG segments. dovepress.com Preclinical evaluations demonstrated that the IDA/mPEG-PLGA nanoparticles were significantly more toxic to leukemia cell lines in vitro and showed superior antileukemia activity in a murine leukemia model compared to free idarubicin. dovepress.com This suggests that mPEG-PLGA is a suitable carrier for delivering idarubicin, potentially allowing for dose reduction. dovepress.com

| Polymer Type | Formulation Characteristics | Key Preclinical Outcomes | Reference |

|---|---|---|---|

| PLGA and MPE | Nanoparticles encapsulating idarubicin (IDA). | Efficiently internalized by human T lymphocytes, but failed to prevent IDA-induced T cell death. | nih.govresearchgate.net |

| mPEG-PLGA | Average diameter of ~84 nm; negative zeta potential. | Showed substantially higher toxicity than free IDA in leukemia cell lines (in vitro) and in a murine leukemia model (in vivo). | dovepress.com |

Gold nanoparticles (AuNPs) have emerged as a versatile platform for drug delivery due to their unique physicochemical properties, including high surface area, stability, and low intrinsic toxicity. nih.govresearcher.life They can be functionalized for targeted delivery and controlled drug release. researchgate.net

A novel method for creating idarubicin-loaded gold nanoparticles (IDA IN-PEG-AuNPs) involved chelating gold salt (HAuCl4) with both idarubicin and a diacid polymer (PEG). nih.gov This process aimed to enhance the drug's solubility and create a stable nanocarrier. nih.gov The formation of these hybrid nanoparticles was analyzed using various spectroscopic and microscopic techniques, with computational studies supporting the experimental observations. nih.gov This methodology highlights an original approach to developing hybrid nanovectors for chemotherapeutic agents. nih.gov In vivo biodistribution studies in tumor-bearing mice have shown that gold nanoparticles can accumulate in the tumor mass. researcher.life While specific preclinical efficacy data for IDA-AuNPs was not detailed in the provided sources, the development of such constructs is a key step. For instance, studies with doxorubicin-loaded AuNPs have shown that the drug construct is stable under physiological conditions and that the nanoparticle formulation reduces the systemic toxicity observed with the free drug. researchgate.net

| Conjugate System | Methodology | Physicochemical Characterization | Reference |

|---|---|---|---|

| IDA IN-PEG-AuNPs | Gold salt (HAuCl4) is chelated with idarubicin (IDA) and a diacid polymer (PEG). | Analyzed by Raman, UV–Vis, 1H NMR, and transmission electron microscopy (TEM). | nih.gov |

| General AuNPs for Drug Delivery | N/A | AuNPs offer high drug-loading capacity and low toxicity. Can be used for targeted delivery. | researcher.life |

Liposomal Formulations and Their Preclinical Evaluation

Liposomes are microscopic vesicles composed of a lipid bilayer and are among the most clinically advanced nanocarriers for drug delivery. They can encapsulate both hydrophilic and hydrophobic drugs, alter drug pharmacokinetics, and reduce drug-related toxicities. researchgate.net However, idarubicin's relatively hydrophobic nature can lead to rapid leakage from conventional liposomes. researchgate.net

To overcome this, novel loading methods and formulations have been developed. One approach involves using EDTA disodium (B8443419) or diammonium salt as an internal complexing agent to trap idarubicin inside the liposomes, leading to improved drug retention and high encapsulation efficiency (close to 98%). researchgate.netresearchgate.net In vivo studies confirmed the superiority of this new formulation, showing much higher plasma levels of idarubicin compared to other loading methods. researchgate.net Another study demonstrated that liposomal encapsulation significantly reduced the cardiac uptake of idarubicin to about 15% of that of the free drug in a perfused rat heart model, which in turn greatly diminished its negative inotropic effects. researchgate.net

Thermosensitive liposomes (TSLs) represent another advanced formulation. One study developed an IDA-TSL composed of DPPC/DSPC/DSPE-PEG, which was stable at 37°C but demonstrated ultrafast and complete drug release when heated to 42°C. nih.gov In preclinical animal models, the combination of IDA-TSL with mild local hyperthermia resulted in prominent tumor growth inhibition and a superior survival rate compared to free idarubicin with hyperthermia. nih.gov Intravital microscopy confirmed efficient intravascular drug release and massive uptake by tumor cells under these conditions. nih.gov Furthermore, dual-loaded liposomes containing both idarubicin and cytarabine (B982) have been developed for acute myeloid leukemia (AML). mdpi.com These liposomes, with a size of about 100 nm and high entrapment efficiency for both drugs, showed rapid uptake by leukemia cells and maintained a synergistic drug ratio in plasma for an extended period. mdpi.com

| Liposome Type | Formulation & Loading Method | Key Preclinical Findings | Reference |

|---|---|---|---|

| Stable PEGylated Liposomes | Remote loading using EDTA as an internal complexing agent. | Achieved ~98% encapsulation efficiency. Significantly higher plasma levels and reduced cardiac uptake compared to free drug. | researchgate.netresearchgate.net |

| Thermosensitive Liposomes (IDA-TSL) | DPPC/DSPC/DSPE-PEG formulation. | Ultrafast and complete drug release at 42°C. Superior tumor growth inhibition and survival in animal models when combined with mild hyperthermia. | nih.gov |

| Dual-Loaded Liposomes | Co-encapsulation of Idarubicin and Cytarabine. | ~100 nm size, >95% entrapment for both drugs. Maintained synergistic drug ratio in plasma and showed rapid uptake by leukemia cells. | mdpi.com |

Targeted Delivery Approaches and Ligand Conjugation Strategies

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. nih.govmdpi.com This is often achieved by conjugating the drug or its carrier to a ligand that specifically binds to receptors overexpressed on cancer cells. mdpi.comppm.edu.pl

One such strategy involves the use of affibody molecules. tums.ac.irresearchgate.net An idarubicin-ZHER2 affibody conjugate was developed to target cells overexpressing the human epidermal growth factor receptor 2 (HER2). researchgate.net Preclinical studies showed that this conjugate could efficiently decrease the viability of HER2-positive cancer cells compared to HER2-negative cells. tums.ac.ir The conjugate demonstrated specific toxicity against HER2-positive HN5 and MCF-7 cell lines. researchgate.net Importantly, immunological studies in mice indicated that the conjugate did not induce a significant pro-inflammatory response or IgG production, suggesting it may be a candidate for further development. tums.ac.ir

Folic acid (FA) is another widely used targeting ligand because its receptor is often overexpressed on various cancer cells. ppm.edu.plmdpi.com FA-conjugated magnetic nanoparticles loaded with idarubicin showed significantly increased internalization by MCF-7 breast cancer cells and enhanced cytotoxicity compared to the free drug in preclinical in vitro studies. mdpi.com The general principle is that the ligand facilitates the internalization of the nanocarrier via receptor-mediated endocytosis, leading to a higher intracellular drug concentration. mdpi.com

Apoferritin (APO) nanocages have also been explored as a natural, targeted delivery system. nih.gov The encapsulation of idarubicin within APO nanocages was shown to protect healthy cells from the drug's toxicity while maintaining high apoptotic activity against cancer cells like MDA-MB-231 and HeLa cells. nih.gov This targeting ability is attributed to the recognition of the apoferritin carrier by receptors that are more abundant on cancer cells. nih.gov

| Targeting Ligand/Carrier | Drug Delivery System | Target Receptor | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| ZHER2 Affibody | Direct conjugate with Idarubicin. | HER2 | Specifically killed HER2-positive HN5 and MCF-7 cells. Did not induce significant immunogenicity in mice. | tums.ac.irresearchgate.net |

| Folic Acid (FA) | FA-conjugated magnetic nanoparticles. | Folate Receptor | Increased internalization and cytotoxicity in MCF-7 cells compared to free drug. | mdpi.com |

| Apoferritin (APO) | APO nanocage encapsulating Idarubicin. | Apoferritin Receptors (e.g., Transferrin receptor 1) | Showed high activity against cancer cells (MDA-MB-231, HeLa) but lower toxicity to healthy cells (MCF10A). | nih.gov |

Analytical Methodologies for Idarubicin Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of idarubicin (B193468) and related compounds. mdpi.com Their high resolution and sensitivity are crucial for both research and quality control. Hyphenated techniques, which couple chromatographic separation with spectroscopic detection (e.g., LC-MS, HPLC-NMR), are particularly powerful for impurity profiling, enabling not only separation but also structural identification of impurities. ajrconline.org

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Idarubicin and Metabolites in Biological Matrices

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method for determining idarubicin and its primary active metabolite, idarubicinol, in biological samples like plasma and urine. nih.govmdpi.com This method takes advantage of the natural fluorescence of these compounds, which allows for their detection at very low concentrations without the need for derivatization. researchgate.net

The separation is typically achieved using a reversed-phase HPLC system, often with a C18 or cyanopropyl column. nih.govmdpi.comsigmaaldrich.com A mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer is commonly used to separate the parent drug from its metabolites. nih.govmdpi.com Following separation, a fluorescence detector measures the analytes. Excitation wavelengths are generally set between 470 and 487 nm, with emission wavelengths monitored between 547 and 580 nm. nih.govmdpi.com This technique is robust enough for pharmacokinetic studies, with reported limits of detection as low as 0.05 ng/mL in plasma. nih.govresearchgate.net

Table 1: Example of HPLC-Fluorescence Parameters for Idarubicin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 or Cyanopropyl | nih.govmdpi.com |

| Mobile Phase | Acetonitrile and acidic buffer (e.g., formic acid, phosphate) | nih.govmdpi.com |

| Excitation Wavelength | 470–487 nm | nih.govmdpi.com |

| Emission Wavelength | 547–580 nm | nih.govmdpi.com |

| Internal Standard | Daunorubicin (B1662515) or Epidaunorubicin | mdpi.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) offer superior specificity and sensitivity for the analysis of idarubicin. researchgate.netjyoungpharm.org This hyphenated technique combines the separation power of LC with the mass-resolving capability of MS, providing definitive identification and quantification of idarubicin and its metabolites, even in complex biological matrices. researchgate.netwjon.orgunits.it

LC-MS is particularly useful for impurity profiling and the characterization of degradation products. researchgate.netgoogle.com For instance, LC-MS-Time of Flight (TOF) has been used to characterize the degradation products of idarubicin. researchgate.net The high sensitivity of LC-MS/MS makes it ideal for pharmacokinetic studies where drug concentrations can be very low. wjon.org These methods often employ an internal standard to ensure accuracy. mdpi.com

Electrochemical Sensing Methods for Idarubicin Hydrochloride Detection

Electrochemical sensors are emerging as a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic methods for idarubicin detection. tandfonline.comunpak.ac.id These sensors operate by measuring the electrochemical oxidation or reduction of the idarubicin molecule at the surface of a specially modified electrode. unpak.ac.id The resulting electrical signal is proportional to the drug's concentration.

Various nanomaterials, such as carbon nanotubes and metal oxide nanofibers, have been used to modify electrodes, enhancing their sensitivity and selectivity. tandfonline.comunpak.ac.id For example, a sensor utilizing a glassy carbon electrode modified with multi-walled carbon nanotubes has been developed for idarubicin analysis. researchgate.net Another highly sensitive sensor, employing electropolymerized azure B and methylene (B1212753) blue, achieved a limit of detection of 0.3 femtomolar (fM) for idarubicin. mdpi.comresearchgate.net These sensors have been successfully applied to determine idarubicin in pharmaceutical formulations and biological fluids. unpak.ac.idmdpi.com

Spectroscopic Techniques for Investigating DNA-Drug Interactions

Understanding the interaction between idarubicin and DNA is crucial to deciphering its cytotoxic mechanism. nih.govresearchgate.net Various spectroscopic techniques are employed to study these interactions. researchgate.netrsc.org

UV-Visible (UV-Vis) Spectroscopy : When idarubicin intercalates between the base pairs of DNA, changes in its UV-Vis absorption spectrum, such as hypochromism (decreased absorbance) and a bathochromic shift (red shift), are observed. nih.govresearchgate.net These spectral changes confirm the formation of a drug-DNA complex and can be used to determine the binding strength. researchgate.netgazi.edu.tr

Fluorescence Spectroscopy : The intrinsic fluorescence of idarubicin is typically quenched upon its intercalation into the DNA double helix. researchgate.netgazi.edu.tr This quenching phenomenon is used to calculate key binding parameters, such as the binding constant, which indicates the affinity of the drug for DNA. gazi.edu.trpatsnap.com

X-ray Crystallography : This technique provides high-resolution, three-dimensional structural information of the idarubicin-DNA complex. rsc.org X-ray diffraction analysis has confirmed that idarubicin binds to DNA via intercalation. researchgate.net

Validation Parameters for Analytical Methods in Research Contexts

To ensure the reliability and reproducibility of research data, analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comresearchgate.netwoah.org Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.netwoah.orgnih.gov For idarubicin, HPLC-fluorescence methods have achieved LODs of 0.05 ng/mL in plasma, while some electrochemical sensors have reported LODs in the femtomolar range. researchgate.netmdpi.com

Linearity : This demonstrates that the method's response is proportional to the analyte concentration over a specific range. researchgate.netnih.gov It is typically confirmed by a high correlation coefficient (r²) from a calibration curve. researchgate.net

Recovery : This parameter measures the efficiency of the sample extraction process from the matrix (e.g., plasma). nih.gov It is a critical indicator of the method's accuracy. nih.govwoah.org For idarubicin, recovery rates are often expected to be high and consistent, for instance, above 80%. nih.gov

Table 2: Typical Validation Parameters for Idarubicin Analytical Methods

| Parameter | Description | Example Values for Idarubicin | Reference |

|---|---|---|---|

| LOD | The lowest analyte concentration that is detectable. | 0.05 ng/mL (HPLC-FL in plasma) | researchgate.net |

| LOQ | The lowest analyte concentration that can be quantified with acceptable accuracy and precision. | 0.13 ng/mL (UPLC) | researchgate.net |

| Linearity (r²) | The correlation showing the proportionality of the analytical signal to the concentration. | >0.99 | researchgate.net |

| Recovery | The percentage of the analyte recovered during the sample preparation process. | >80% (HPLC in plasma) | nih.gov |

Investigational Antimicrobial Properties of Idarubicin Hydrochloride

Inhibitory Effects on Bacterial Growth and Virulence Factors